Aldioxa
Overview
Description
Aldioxa is a compound formed by the condensation of allantoin and aluminum hydroxide. Its chemical formula is C3H7AlN4O5. This compound is known for its astringent, soothing, and healing properties. It is commonly used in multi-ingredient preparations for treating gastric and duodenal ulcers, chronic gastritis, and drug-induced gastritis. Additionally, it is used in topical preparations for the treatment of ulcers and wounds .
Scientific Research Applications
Aldioxa has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in various chemical reactions and studies.
Biology: In biological research, this compound is used to study its effects on cellular processes and interactions.
Medicine: this compound is used in the treatment of gastric and duodenal ulcers, chronic gastritis, and drug-induced gastritis. It is also used in topical preparations for wound healing.
Industry: This compound is used in the formulation of cosmetic products due to its astringent and antimicrobial properties .
Preparation Methods
Aldioxa is synthesized through the reaction of allantoin with aluminum hydroxide. The process typically involves mixing allantoin and aluminum hydroxide in a suitable solvent under controlled conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound. Industrial production methods may involve the use of advanced techniques to optimize yield and purity .
Chemical Reactions Analysis
Aldioxa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving this compound can result in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Mechanism of Action
The mechanism of action of aldioxa involves the combined benefits of its constituent compounds, aluminum hydroxide, and allantoin. Aluminum hydroxide acts as an astringent, helping to reduce irritation and inflammation by precipitating proteins, which leads to the contraction of skin tissues. Allantoin, on the other hand, promotes cell proliferation and wound healing. Together, these components contribute to the overall therapeutic effects of this compound .
Comparison with Similar Compounds
Aldioxa can be compared with other similar compounds, such as:
Allantoin: Both this compound and allantoin have wound healing properties, but this compound also has astringent properties due to the presence of aluminum hydroxide.
Aluminum Hydroxide: While aluminum hydroxide is primarily used as an antacid, this compound combines its properties with those of allantoin for enhanced therapeutic effects.
Aluminum Chloride Hydroxide: Similar to this compound, this compound is used in cosmetic products for its astringent properties, but it lacks the wound healing benefits of allantoin.
This compound’s uniqueness lies in its combination of allantoin and aluminum hydroxide, providing both astringent and healing properties, making it a versatile compound in various applications.
Properties
InChI |
InChI=1S/C4H6N4O3.Al.2H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H3,5,6,10)(H2,7,8,9,11);;2*1H2/q;+1;;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZWNNKNOQSBOP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=N1)O[Al])NC(=O)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9AlN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057774 | |
Record name | Isalon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-81-7 | |
Record name | Aldioxa [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isalon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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